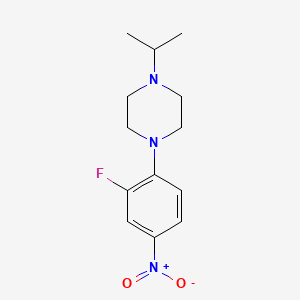
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane
概要
説明
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is an organosiloxane compound, characterized by the presence of a silicon-oxygen bond. This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis. It is often employed as a protecting group for alcohols and phenols due to its stability under a variety of conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane typically involves the reaction of tert-butyldimethylchlorosilane with 2-methyl-4-nitrophenol. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common nucleophiles include halides, thiols, and amines, often in the presence of a catalyst or under elevated temperatures.
Major Products
Hydrolysis: Produces 2-methyl-4-nitrophenol and tert-butyldimethylsilanol.
Substitution: Yields various substituted silanes depending on the nucleophile used.
科学的研究の応用
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is used in several scientific research applications:
Organic Synthesis: As a protecting group for alcohols and phenols, it facilitates multi-step synthesis by preventing unwanted reactions at these functional groups.
Biocatalysis: Employed in the development of assays for the spectrophotometric quantification of biocatalytic silicon-oxygen bond hydrolysis.
Material Science: Used in the synthesis of silicone polymers and other organosiloxane materials.
作用機序
The primary mechanism by which tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane exerts its effects is through the formation and cleavage of silicon-oxygen bonds. In biocatalytic applications, enzymes such as silicatein catalyze the hydrolysis of these bonds, leading to the release of phenoxy anions . This process is crucial for the compound’s role in spectrophotometric assays and other analytical techniques .
類似化合物との比較
Similar Compounds
- Tert-butyldimethyl(2-(2-methyl-4-nitrophenoxy)ethoxy)silane
- Tert-butyldimethyl[2-methyl-2-(4-nitrophenyl)propoxy]silane
Uniqueness
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is unique due to its specific structural features, such as the nitro group on the phenoxy ring, which influences its reactivity and stability. This makes it particularly suitable for use in protecting group chemistry and biocatalytic applications .
特性
IUPAC Name |
tert-butyl-dimethyl-(2-methyl-4-nitrophenoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3Si/c1-10-9-11(14(15)16)7-8-12(10)17-18(5,6)13(2,3)4/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFFPEOTEXWWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole](/img/structure/B8207853.png)


![Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8207868.png)



![tert-butyl N-[[(2R)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B8207897.png)

![Benzyl N-[6-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-3-yl]carbamate](/img/structure/B8207912.png)
![(1R)-1-{3-[(4-Methoxyphenyl)methoxy]phenyl}ethanamine hydrochloride](/img/structure/B8207929.png)
![N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide](/img/structure/B8207931.png)

![4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride](/img/structure/B8207945.png)
